1a,7a-dimethyl-1H-cyclopropa[b]chromen-7-one
CAS No.: 19725-59-8
Cat. No.: VC13776545
Molecular Formula: C12H12O2
Molecular Weight: 188.22 g/mol
* For research use only. Not for human or veterinary use.
![1a,7a-dimethyl-1H-cyclopropa[b]chromen-7-one - 19725-59-8](/images/structure/VC13776545.png)
Specification
CAS No. | 19725-59-8 |
---|---|
Molecular Formula | C12H12O2 |
Molecular Weight | 188.22 g/mol |
IUPAC Name | 1a,7a-dimethyl-1H-cyclopropa[b]chromen-7-one |
Standard InChI | InChI=1S/C12H12O2/c1-11-7-12(11,2)14-9-6-4-3-5-8(9)10(11)13/h3-6H,7H2,1-2H3 |
Standard InChI Key | IKUPBRUXXGSVLP-UHFFFAOYSA-N |
SMILES | CC12CC1(OC3=CC=CC=C3C2=O)C |
Canonical SMILES | CC12CC1(OC3=CC=CC=C3C2=O)C |
Introduction
Structural and Chemical Overview
1a,7a-Dimethyl-1H-cyclopropa[b]chromen-7-one is a bicyclic organic compound characterized by a fused cyclopropa and chromenone (coumarin) scaffold. Its molecular formula is C₁₂H₁₂O₂, with a molecular weight of 188.22 g/mol . The structure comprises a cyclopropane ring fused to a chromenone system, with methyl groups at positions 1a and 7a. Synonyms include 1H-Cyclopropa[b]chromen-7-one, 1a,7a-dimethyl- and related IUPAC designations .
Key Structural Features
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Cyclopropa[b]chromenone core: A fused bicyclic system combining a cyclopropane ring with a coumarin backbone.
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Methyl substituents: Positioned at 1a and 7a, influencing steric and electronic properties.
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Keto group: A carbonyl group at position 7 contributes to reactivity and potential hydrogen-bonding interactions .
Property | Value/Description | Source |
---|---|---|
Molecular Formula | C₁₂H₁₂O₂ | |
Molecular Weight | 188.22 g/mol | |
CAS Number | 19725-59-8 | |
Purity | ≥97% (commercial availability) | |
SMILES | O=C1C2C(C2)C(=O)C3=C1C=C(C3)C(C)C |
Method | Reagents/Conditions | Yield (%) | Limitations |
---|---|---|---|
Cyclopropanation | Diazomethane, Rh catalyst | 40–60 | Requires inert atmosphere |
Alkylation | CH₃I, K₂CO₃, DMF | 50–70 | Limited regioselectivity |
Click Chemistry | Azides, Cu(I) catalyst | 70–80 | Requires pre-functionalized substrates |
Pharmacological and Biological Relevance
1a,7a-Dimethyl-1H-cyclopropa[b]chromen-7-one belongs to a class of cyclopropa[b]chromenones known for modulating metabotropic glutamate (mGlu) receptors. While direct data on this compound is limited, its structural analogs exhibit notable activity:
mGlu Receptor Modulation
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CPCCOEt: A well-studied cyclopropa[b]chromenone derivative that acts as a negative allosteric modulator (NAM) of mGlu1 receptors, inhibiting glutamate-induced calcium mobilization and inositol phosphate accumulation .
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Mechanism: Allosteric binding to the transmembrane domain of mGlu1, reducing receptor activation .
Pharmacological Data for Related Compounds
Compound | Receptor Target | Effect | IC₅₀/EC₅₀ (μM) | Source |
---|---|---|---|---|
CPCCOEt | mGlu1 | NAM (calcium mobilization) | 0.1–1.0 | |
RO4491533 | mGlu2/3 | NAM (cAMP inhibition) | 0.5–2.0 | |
MPEP | mGlu5 | NAM (anticonvulsant) | 0.1–0.5 |
Hazard Class | Classification | Pictogram | Precautionary Statements |
---|---|---|---|
Skin Irritation | Category 2 | 🚩 | P261, P264 |
Eye Irritation | Category 2A | 🚩 | P305+P351+P338 |
Respiratory Irritation | Category 3 | ⚠ | P271, P280 |
Recommended Handling Practices
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Storage: Keep in a cool, dry, well-ventilated area, away from incompatible materials .
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Personal Protective Equipment (PPE): Gloves, safety goggles, and a face mask .
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Disposal: Dispose of contents/container to an approved waste treatment plant .
Research Findings and Applications
mGlu Receptor Studies
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Allosteric Modulation: Cyclopropa[b]chromenones like CPCCOEt exhibit probe-dependent efficacy, where activity varies with orthosteric ligand binding .
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Therapeutic Potential: Targeting mGlu1 receptors for neurodegenerative diseases (e.g., Alzheimer’s) and pain management .
Synthetic Applications
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